[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
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Overview
Description
[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is an organic compound that contains an azide functional group. Azides are known for their interesting reactivity and are often used in various chemical reactions, including click chemistry and Staudinger ligation
Preparation Methods
One common method is the azidation of alcohols using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate . Another approach involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to transfer the azide group to alcohols under mild conditions . Industrial production methods may involve continuous-flow processes to ensure high yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Azides can be reduced to amines using reagents such as hydrogen gas or triphenylphosphine.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Scientific Research Applications
[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate has several applications in scientific research:
Mechanism of Action
The azide group in [2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate exerts its effects through various chemical reactions. In click chemistry, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles . This reaction is highly selective and efficient, making it a valuable tool in chemical biology and materials science. The azide group can also undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other organic azides such as phenyl azide and benzyl azide. Compared to these compounds, [2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is unique due to its specific structure and the presence of multiple azide groups, which enhance its reactivity and versatility in chemical reactions . Other similar compounds include azido sugars and azido nucleotides, which are used in various biochemical applications .
Properties
Molecular Formula |
C26H43N3O9 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
[2-azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3 |
InChI Key |
JLKYKJIAGQRDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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